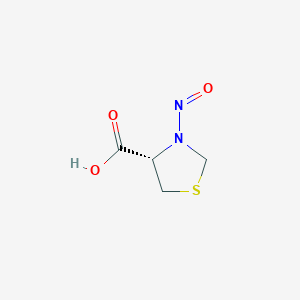

(4S)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid

Description

Properties

CAS No. |

98453-78-2 |

|---|---|

Molecular Formula |

C4H6N2O3S |

Molecular Weight |

162.17 g/mol |

IUPAC Name |

(4S)-3-nitroso-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C4H6N2O3S/c7-4(8)3-1-10-2-6(3)5-9/h3H,1-2H2,(H,7,8)/t3-/m1/s1 |

InChI Key |

LGLMHMRNPVACGS-GSVOUGTGSA-N |

Isomeric SMILES |

C1[C@@H](N(CS1)N=O)C(=O)O |

Canonical SMILES |

C1C(N(CS1)N=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Reaction Scheme:

$$

\text{Thiazolidine-4-carboxylic acid} + \text{Nitrous acid} \rightarrow (4S)-3\text{-Nitroso-1,3-thiazolidine-4-carboxylic acid}

$$

- The nitrosation targets the secondary amine nitrogen in the thiazolidine ring, forming the N-nitroso derivative.

- Reaction conditions such as pH, temperature, and solvent choice are critical to ensure selectivity and yield.

Detailed Preparation Methodology

Reagents and Conditions

- Starting material: Thiazolidine-4-carboxylic acid (optically active (4S) isomer preferred for stereochemical control)

- Nitrosating agent: Nitrous acid generated in situ from sodium nitrite and a mineral acid (e.g., HCl) or direct use of nitrous acid solutions

- Solvent: Typically aqueous or mixed aqueous-organic solvents to maintain solubility and control reaction rate

- Temperature: Mild temperatures, often 0–25 °C, to prevent decomposition or side reactions

- pH: Slightly acidic conditions (pH ~3-5) to optimize nitrosation efficiency

Procedure Outline

- Dissolve thiazolidine-4-carboxylic acid in a suitable solvent system.

- Cool the solution to 0–5 °C to control reaction kinetics.

- Slowly add sodium nitrite solution under stirring.

- Acidify the mixture carefully to generate nitrous acid in situ.

- Maintain stirring at low temperature for 1–3 hours.

- Monitor reaction progress by chromatographic methods (e.g., HPLC).

- Upon completion, isolate the product by filtration or extraction.

- Purify by recrystallization or chromatography if necessary.

Research Findings and Data

Yield and Purity

- Typical yields reported range from 60% to 85%, depending on reaction scale and purification methods.

- Purity is confirmed by chromatographic profiles, mass spectrometry, and IR spectroscopy.

- The nitroso group exhibits characteristic IR absorption bands around 1500–1550 cm⁻¹, confirming successful nitrosation.

Analytical Data Summary

| Parameter | Data / Observation |

|---|---|

| Molecular Formula | C₄H₆N₂O₃S |

| Molecular Weight | 162.17 g/mol |

| Melting Point | Not widely reported; typically crystalline solid |

| Mass Spectrometry | Molecular ion peak at m/z 162 |

| IR Spectroscopy | Strong bands for N=O (nitroso) and C=O (carboxylic acid) |

| Optical Activity | Retention of (4S) stereochemistry confirmed by chiral HPLC |

Comparative Notes on Alternative Methods

While nitrosation of thiazolidine-4-carboxylic acid is the primary route, alternative synthetic strategies include:

- Direct nitrosation of thiazolidine derivatives with different protecting groups to improve selectivity.

- Stepwise synthesis involving initial formation of thiazolidine ring followed by nitrosation.

- Use of microwave-assisted synthesis to reduce reaction times and improve yields, as demonstrated in related thiazolidine carboxylic acid derivatives.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting material | Thiazolidine-4-carboxylic acid (4S) | Optically active isomer preferred |

| Nitrosating agent | Nitrous acid (from NaNO₂ + acid) | Generated in situ for controlled release |

| Solvent | Water or aqueous-organic mixture | Ensures solubility and reaction control |

| Temperature | 0–5 °C | Prevents decomposition |

| pH | 3–5 | Optimal for nitrosation |

| Reaction time | 1–3 hours | Monitored by TLC or HPLC |

| Isolation | Filtration, extraction, recrystallization | Purification to achieve high purity |

| Yield | 60–85% | Dependent on scale and purification |

Chemical Reactions Analysis

Types of Reactions

(4S)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of (4S)-3-Nitro-1,3-thiazolidine-4-carboxylic acid.

Reduction: Formation of (4S)-3-Amino-1,3-thiazolidine-4-carboxylic acid.

Substitution: Formation of various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that (4S)-3-nitroso-1,3-thiazolidine-4-carboxylic acid exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by interfering with microbial cell wall synthesis, making it a candidate for therapeutic applications against bacterial infections.

Antioxidant Activity

The compound demonstrates significant antioxidant properties. In vitro studies have shown its ability to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases. For instance, it has an IC50 value of 18.17 µg/mL against DPPH radicals, indicating strong antioxidant potential.

Neuroprotective Effects

Thiazolidine derivatives, including this compound, have been evaluated for their neuroprotective effects. They may mitigate oxidative stress and neuroinflammation, positioning them as candidates for treating neurodegenerative diseases such as Alzheimer's disease.

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1,3-Thiazolidine-4-carboxylic Acid | Lacks nitroso group | Primarily studied for antibacterial properties |

| 2-Acetylthiazolidine-4-carboxylic Acid | Similar structure but different substitution | Investigated for anti-diabetic effects |

| N-Acetyl-L-thiazolidine-4-carboxylic Acid | Enantiomeric form | Studied for metabolic regulation |

This table highlights the unique structural features and biological activities of compounds related to this compound.

Antimicrobial Activity

A study demonstrated that this compound effectively inhibited the growth of Escherichia coli, showcasing its potential as a therapeutic agent against bacterial infections.

Neuroprotective Study

Research on thiazolidine derivatives revealed their ability to protect neuronal cells from oxidative damage in vitro. The findings support the hypothesis that these compounds can serve as neuroprotective agents in models of neurodegeneration.

Mechanism of Action

The mechanism of action of (4S)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid involves its interaction with biological molecules through its nitroso and carboxylic acid groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Crystallographic Insights

While the target compound lacks reported crystal data, related analogs like (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid exhibit distinct packing patterns. Its crystal structure (orthorhombic, space group P2₁2₁2₁) features O–H···N hydrogen bonds and C–H···π interactions, stabilizing helical chains along the a-axis . Such structural motifs are absent in simpler thiazolidines, underscoring the impact of substituents on supramolecular assembly.

Pharmacological Relevance

Thiazolidine derivatives are explored for antimicrobial and anticancer properties. Conversely, the nitroso group in the target compound raises concerns about genotoxicity due to nitrosamine-related carcinogenicity .

Biological Activity

(4S)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid is a compound within the thiazolidine family, which has attracted attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring with a nitroso group and a carboxylic acid functional group. Its structure can be represented as follows:

This configuration contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

- Antioxidant Properties : The nitroso group in this compound may confer antioxidant properties, potentially allowing it to scavenge free radicals and reduce oxidative stress in cells.

- Enzyme Inhibition : Research indicates that thiazolidine derivatives can inhibit various enzymes, including neuraminidase, which is crucial for viral replication in influenza A virus. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing its function .

- Cellular Effects : Studies have shown that thiazolidines can affect cell viability and proliferation. For instance, exposure to thiazolidine derivatives has been linked to mitochondrial dysfunction in Sertoli cells, leading to decreased testosterone production and impaired spermatogenesis .

Table 1: Summary of Biological Activities

Case Studies

-

Mitochondrial Dysfunction in Sertoli Cells :

A study investigated the ultrastructural effects of thiazolidine derivatives on zebrafish testicular tissue. It was found that exposure to (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid led to significant mitochondrial degeneration in Sertoli cells. This suggests that similar compounds may adversely affect male reproductive health by disrupting mitochondrial function . -

Neuraminidase Inhibition :

Another study synthesized various thiazolidine-4-carboxylic acid derivatives and evaluated their ability to inhibit neuraminidase. The most potent compound exhibited an IC50 value of 0.14 μM, indicating moderate inhibitory activity compared to established antiviral drugs like oseltamivir .

Q & A

Q. What are the established synthetic routes for preparing (4S)-3-nitroso-1,3-thiazolidine-4-carboxylic acid?

The synthesis of thiazolidine-4-carboxylic acid derivatives typically involves condensation reactions between cysteine derivatives and aldehydes or ketones. For example, in analogous compounds like (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid, D-penicillamine reacts with 2-pyridinecarboxaldehyde in methanol under reflux, followed by crystallization . For introducing the nitroso group, a nitrosation step using sodium nitrite (NaNO₂) under acidic conditions may be required, though specific protocols for this compound are not detailed in the provided evidence. Researchers should optimize reaction parameters (pH, temperature, and stoichiometry) to avoid over-oxidation or side reactions.

Q. How is the crystal structure of this compound determined?

X-ray crystallography is the gold standard for structural elucidation. For thiazolidine derivatives, single-crystal diffraction data are collected using instruments like the Rigaku R-AXIS RAPID diffractometer with MoKα radiation (λ = 0.71075 Å). The SHELX suite (e.g., SHELXL2013) is widely used for structure refinement, with hydrogen atoms placed geometrically or located via Fourier difference maps . Key parameters include unit cell dimensions (e.g., a = 7.906 Å, b = 11.306 Å, c = 13.504 Å for a related compound) and hydrogen-bonding interactions (e.g., O–H⋯N and C–H⋯π contacts), which stabilize the lattice .

Q. What are the stability considerations for handling this compound?

Nitroso compounds are sensitive to light, heat, and moisture. Storage should follow protocols for similar derivatives: maintain in airtight containers under inert gas (e.g., nitrogen) at –20°C, with desiccants to prevent hydrolysis . Avoid prolonged exposure to acidic/basic conditions, as the nitroso group may decompose. Safety data sheets (SDS) for structurally related compounds recommend using personal protective equipment (PPE) and ensuring adequate ventilation during handling .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound?

Structure-activity relationship (SAR) studies for thiazolidine derivatives suggest that substituents like nitro groups enhance antimicrobial potency. For example, 2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid exhibited activity comparable to ciprofloxacin against Bacillus subtilis and Pseudomonas aeruginosa . Researchers should:

- Test the compound against Gram-positive/negative bacterial strains using broth microdilution (MIC assays).

- Compare results with nitro-substituted analogs to assess the nitroso group’s impact.

- Use FT-IR or NMR to confirm structural integrity post-assay, as nitroso groups may redox-cycle under biological conditions .

Q. How should researchers address contradictions in crystallographic data for thiazolidine derivatives?

Discrepancies in bond lengths, angles, or hydrogen-bonding patterns may arise from resolution limits, thermal motion, or refinement errors. For example, in (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid, the thiazolidine ring adopts an envelope conformation, but variations in torsion angles may occur due to packing forces . Mitigation strategies include:

Q. What computational methods support the study of this compound’s reactivity?

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., nitroso group electrophilicity) and reaction pathways. For example:

- Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to model tautomerism or redox behavior.

- Calculate Fukui indices to identify nucleophilic/electrophilic sites for nitrosation or derivatization.

- Simulate IR spectra to correlate theoretical and experimental vibrational modes (e.g., N=O stretch ~1500 cm⁻¹) .

Methodological Notes

- Synthesis References : Adapt protocols from structurally similar compounds (e.g., D-penicillamine condensation) .

- Crystallography : Use SHELX for refinement and report R-factor values (< 0.05 for high-quality data) .

- Biological Assays : Include positive controls (e.g., ciprofloxacin) and validate nitroso stability under assay conditions .

- Data Validation : Cross-check crystallographic results with computational models to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.